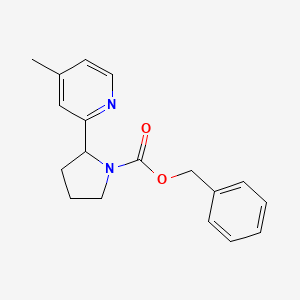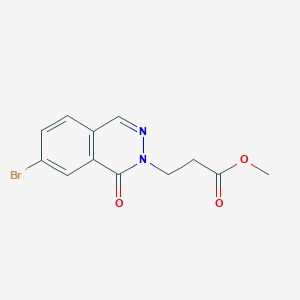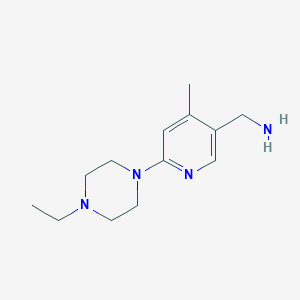
4-(Ethylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Etilsulfonil)-1H-pirazolo es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. El grupo etilsulfonilo unido al anillo de pirazol mejora sus propiedades químicas, convirtiéndolo en un compuesto valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(Etilsulfonil)-1H-pirazolo generalmente implica la reacción de pirazol con cloruro de etilsulfonilo en presencia de una base como trietilamina. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para obtener el producto deseado. El esquema general de la reacción es el siguiente:
Pirazol+Cloruro de etilsulfonilo→4-(Etilsulfonil)-1H-pirazolo
Métodos de producción industrial
La producción industrial de 4-(Etilsulfonil)-1H-pirazolo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para garantizar una mezcla eficiente y un control de la reacción. Los disolventes como el etanol y el agua se utilizan comúnmente, y la reacción se optimiza para lograr un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(Etilsulfonil)-1H-pirazolo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo etilsulfonilo se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: Los átomos de hidrógeno en el anillo de pirazol se pueden sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de sulfuro.
Sustitución: Derivados halogenados de pirazol.
Aplicaciones Científicas De Investigación
4-(Etilsulfonil)-1H-pirazolo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático.
Medicina: Se explora por sus propiedades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la producción de colorantes y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-(Etilsulfonil)-1H-pirazolo implica su interacción con objetivos moleculares específicos. El grupo etilsulfonilo puede formar enlaces de hidrógeno con sitios activos de enzimas, inhibiendo su actividad. Esta inhibición puede afectar varias vías bioquímicas, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(Metilsulfonil)-1H-pirazolo
- 4-(Propilsulfonil)-1H-pirazolo
- 4-(Butilsulfonil)-1H-pirazolo
Singularidad
4-(Etilsulfonil)-1H-pirazolo es único debido a su grupo etilsulfonilo específico, que proporciona un equilibrio entre las propiedades hidrofóbicas e hidrofílicas. Este equilibrio mejora su solubilidad y reactividad, haciéndolo más versátil en comparación con sus contrapartes metil, propil y butil.
Propiedades
Fórmula molecular |
C5H8N2O2S |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C5H8N2O2S/c1-2-10(8,9)5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) |
Clave InChI |
VNYZIUGJQHMJHT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)





![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)

